molecular formula C27H23NO2S3 B11032860 biphenyl-4-yl(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

biphenyl-4-yl(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11032860
M. Wt: 489.7 g/mol
InChI Key: RXXSOGNWZCLGMZ-UHFFFAOYSA-N
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Description

Biphenyl-4-yl(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a structurally complex heterocyclic compound characterized by a quinoline core fused with a [1,2]dithiolo[3,4-c] ring system. Key structural features include:

  • 8-ethoxy substituent: Enhances lipophilicity and influences electronic properties.
  • 1-thioxo group: Introduces a sulfur-oxygen bond, which may participate in hydrogen bonding or redox interactions.
  • Biphenyl-4-yl methanone moiety: Aromatic and hydrophobic, likely contributing to π-π stacking interactions in biological or material science applications.

Structural characterization of such molecules often employs X-ray crystallography, leveraging software like SHELX for refinement .

Properties

Molecular Formula

C27H23NO2S3

Molecular Weight

489.7 g/mol

IUPAC Name

(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C27H23NO2S3/c1-4-30-20-14-15-22-21(16-20)23-24(32-33-26(23)31)27(2,3)28(22)25(29)19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-16H,4H2,1-3H3

InChI Key

RXXSOGNWZCLGMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-yl(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the biphenyl or quinoline rings .

Scientific Research Applications

Biphenyl-4-yl(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of biphenyl-4-yl(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways related to inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 8-Ethoxy vs. Methoxy derivatives, however, may exhibit better solubility in polar solvents due to reduced steric hindrance .
  • Biphenyl-4-yl vs. Triazolylsulfanyl/Chlorophenoxy: The biphenyl moiety significantly elevates molecular weight and aromatic surface area, favoring interactions with hydrophobic binding pockets. In contrast, triazolylsulfanyl () and chlorophenoxy () groups introduce heteroatoms (N, Cl) that enhance polarity and electronic effects, possibly influencing reactivity or metabolic stability .

Predicted Bioactivity

  • While biological data for the target compound are unavailable, chlorophenoxy derivatives () exhibit predicted pKa values near -0.63, suggesting strong acidity that could influence protein binding or ionization under physiological conditions . Triazole-containing analogs may leverage sulfhydryl groups for covalent interactions with biological targets .

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer :

  • Step 1 : Prioritize solvent selection (e.g., ethanol or ethyl acetate) based on solubility and reaction kinetics, as demonstrated in quinoline derivative syntheses .
  • Step 2 : Use sodium ethoxide or LiAlH4 for controlled reduction or nucleophilic substitution, ensuring inert atmospheres to prevent oxidation .
  • Step 3 : Monitor reaction progress via TLC or HPLC, with recrystallization (e.g., ethanol/hexane mixtures) to enhance purity .
  • Step 4 : Characterize intermediates using IR and LCMS to confirm functional group integrity and intermediate stability .

Q. Q2. How can the structural identity of this compound be confirmed using spectroscopic techniques?

Methodological Answer :

  • 1H NMR : Analyze aromatic proton environments (e.g., biphenyl and quinoline moieties) and ethoxy group signals (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.5 ppm for OCH2) .
  • HRMS : Validate molecular weight (e.g., C29H25NO3S3 requires exact mass ≈ 555.09 g/mol) and isotopic patterns .
  • IR : Confirm thioxo (C=S) stretches near 1100–1200 cm⁻¹ and carbonyl (C=O) bands at ~1650–1750 cm⁻¹ .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents (e.g., ethoxy, thioxo groups)?

Methodological Answer :

  • Design : Synthesize analogs with variations (e.g., replacing ethoxy with methoxy or altering thioxo to oxo groups) using methods from quinoline-based SAR studies .
  • Assays : Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with substituent electronic/hydrophobic properties via Hammett or Hansch analysis .
  • Computational Modeling : Perform molecular docking to predict binding affinities with target proteins (e.g., kinases or oxidoreductases) using software like AutoDock Vina .

Q. Q4. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer :

  • Controlled Stability Studies :
    • pH : Incubate the compound in buffers (pH 2–10) at 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis .
    • Temperature : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
  • Data Interpretation : Use Arrhenius plots to model degradation kinetics and identify dominant degradation pathways (e.g., hydrolysis of the thioxo group) .

Q. Q5. How can environmental fate studies be designed to assess the compound’s persistence and transformation in aquatic systems?

Methodological Answer :

  • Experimental Setup :
    • Abiotic : Expose the compound to UV light in aqueous solutions (simulating sunlight) and analyze photolysis products via LC-HRMS .
    • Biotic : Use microbial consortia from natural water samples to assess biodegradation over 28 days, measuring residual compound and metabolite formation .
  • Analytics : Employ solid-phase extraction (SPE) coupled with GC-MS or LC-MS/MS for trace-level detection of degradation byproducts .

Q. Q6. How should researchers address discrepancies in biological activity data across different cell lines or assay platforms?

Methodological Answer :

  • Standardization :
    • Use harmonized protocols (e.g., MTT assay for cytotoxicity) across cell lines (e.g., HEK293 vs. HepG2) to control for metabolic variability .
    • Validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability assays) .
  • Data Normalization : Normalize activity data to internal controls (e.g., housekeeping genes) and report EC50/IC50 values with 95% confidence intervals .

Methodological Considerations for Data Reproducibility

Q. Q7. What protocols ensure reproducibility in synthesizing and characterizing this compound across laboratories?

Methodological Answer :

  • Synthesis : Document exact stoichiometry, solvent purity, and reaction time/temperature (e.g., 72 hrs at 60°C for cyclization steps) .
  • Characterization : Share raw spectral data (NMR, HRMS) in open-access repositories and use standardized calibration methods (e.g., USP reference standards) .
  • Collaborative Validation : Conduct round-robin tests across labs to identify and mitigate protocol variability .

Advanced Analytical Challenges

Q. Q8. How can researchers differentiate between isomeric byproducts formed during synthesis?

Methodological Answer :

  • Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) with polar organic mobile phases to resolve enantiomers .
  • Spectroscopy : Apply 2D NMR techniques (e.g., NOESY) to identify spatial proximity of substituents in isomers .
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously assign stereochemistry .

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